molecular formula C9H5ClN2O4 B14210873 4-Chloro-2-nitro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 832713-80-1

4-Chloro-2-nitro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14210873
CAS No.: 832713-80-1
M. Wt: 240.60 g/mol
InChI Key: VDTMRENWWBEJJQ-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of functional groups, including a chloro group, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route includes:

    Nitration: Introduction of the nitro group into a precursor molecule.

    Chlorination: Addition of the chloro group under controlled conditions.

    Cyclization: Formation of the oxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the nitro group or the oxazole ring.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Similar structure but lacks the oxazole ring.

    2-Nitro-6-chlorophenol: Similar structure with different positioning of functional groups.

    Oxazole derivatives: Compounds with the oxazole ring but different substituents.

Uniqueness

4-Chloro-2-nitro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the combination of its functional groups, which may confer specific reactivity and properties not found in simpler analogs.

Properties

CAS No.

832713-80-1

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

4-chloro-2-nitro-6-(1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C9H5ClN2O4/c10-5-3-6(8-1-2-11-16-8)9(13)7(4-5)12(14)15/h1-4,13H

InChI Key

VDTMRENWWBEJJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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